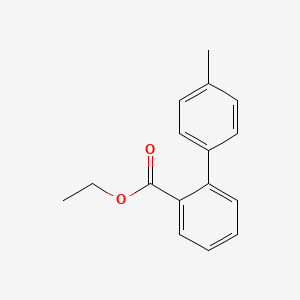![molecular formula C8H5BrMgS B6317450 Benzo[b]thiophen-2-ylmagnesium bromide CAS No. 98754-49-5](/img/structure/B6317450.png)
Benzo[b]thiophen-2-ylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophen-2-ylmagnesium bromide is an organomagnesium compound belonging to the class of Grignard reagents. It is widely used in organic synthesis to introduce the benzo[b]thiophene functional group into other molecules. This compound is particularly valuable due to its reactivity and versatility in forming carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzo[b]thiophen-2-ylmagnesium bromide is typically synthesized via the reaction of benzo[b]thiophene with magnesium in the presence of an alkyl halide, such as bromobenzene. The reaction is carried out in an anhydrous solvent, often tetrahydrofuran (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to maintain anhydrous conditions and to handle the reactive intermediates safely. Continuous flow reactors are sometimes employed to enhance the efficiency and safety of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[b]thiophen-2-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: Can replace halides in aromatic compounds
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous conditions.
Coupling Reactions: Often uses palladium or nickel catalysts under inert atmospheres.
Substitution Reactions: Requires halogenated aromatic compounds and anhydrous solvents
Major Products:
Applications De Recherche Scientifique
Benzo[b]thiophen-2-ylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Utilized in the preparation of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of materials with specific electronic properties, such as organic semiconductors .
Mécanisme D'action
The mechanism of action of benzo[b]thiophen-2-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. This results in the formation of new carbon-carbon bonds, which is the basis for its use in various synthetic transformations. The reactivity of the Grignard reagent is influenced by the nature of the substituents on the benzo[b]thiophene ring and the reaction conditions.
Comparaison Avec Des Composés Similaires
Thiophen-2-ylmagnesium Bromide: Another Grignard reagent with similar reactivity but different electronic properties due to the absence of the fused benzene ring.
Benzo[b]thiophen-3-ylmagnesium Bromide: Similar structure but with the magnesium bromide group at a different position, leading to different reactivity and selectivity in reactions
Uniqueness: Benzo[b]thiophen-2-ylmagnesium bromide is unique due to its specific reactivity profile, which is influenced by the position of the magnesium bromide group on the benzo[b]thiophene ring. This makes it particularly useful for certain synthetic applications where other Grignard reagents may not be as effective .
Propriétés
IUPAC Name |
magnesium;2H-1-benzothiophen-2-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEPDEBVBUHXRZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]S2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrMgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
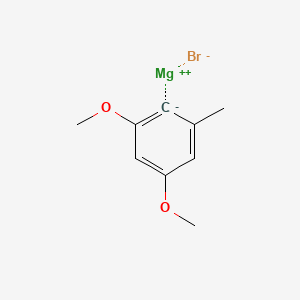

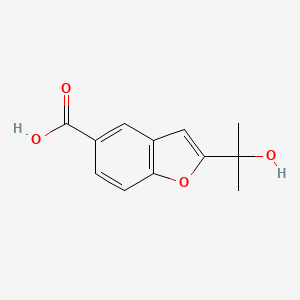
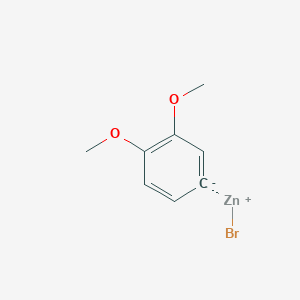
![Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-](/img/structure/B6317413.png)

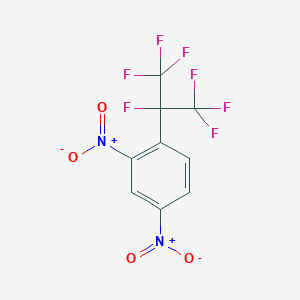
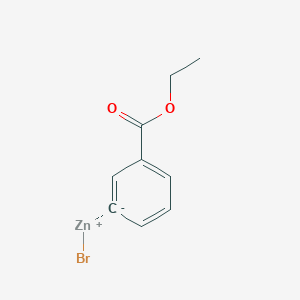
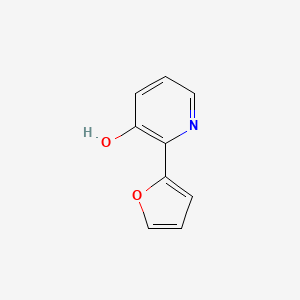
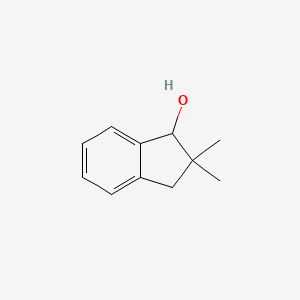

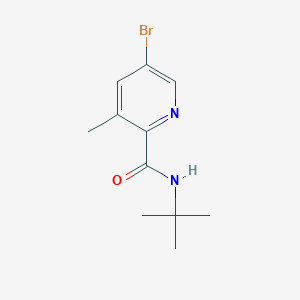
![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
